1-(3,5-Difluoro-2-methoxyphenyl)ethanone CAS number and identifiers
1-(3,5-Difluoro-2-methoxyphenyl)ethanone CAS number and identifiers
The following technical guide is structured as an advanced operational whitepaper. It prioritizes actionable synthetic methodologies, rigorous characterization logic, and safety protocols suitable for a professional R&D environment.
Core Identifier: CAS 303043-97-2 Document Type: Technical Synthesis & Application Guide Version: 2.0 (Scientific Review)
Executive Summary
1-(3,5-Difluoro-2-methoxyphenyl)ethanone is a specialized fluorinated aromatic intermediate used primarily in the development of agrochemicals and pharmaceutical active ingredients (APIs). Its structural core—a di-fluorinated acetophenone with an ortho-methoxy group—serves as a critical scaffold for modifying lipophilicity and metabolic stability in drug candidates.
This guide addresses the lack of standardized public data for this specific isomer by providing a validated synthetic route, a comparative analytical framework to distinguish it from its common 4-methoxy isomer, and handling protocols derived from similar fluorinated electrophiles.
Chemical Identity & Properties
| Parameter | Specification |
| IUPAC Name | 1-(3,5-Difluoro-2-methoxyphenyl)ethanone |
| CAS Number | 303043-97-2 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| SMILES | COc1c(cc(cc1F)F)C(C)=O |
| Physical State | Low-melting solid or viscous oil (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Critical Note on Isomerism: Researchers frequently confuse this compound with 1-(3,5-difluoro-4-methoxyphenyl)ethanone (CAS 170570-79-3). The ortho-position of the methoxy group in the target molecule (CAS 303043-97-2) significantly alters its reactivity and NMR profile compared to the para-isomer.
Synthetic Methodologies
Two primary routes are established for the synthesis of this compound. Route A is recommended for laboratory-scale high-purity needs, while Route B is a candidate for process scale-up.
Route A: Regioselective Methylation (Recommended)
This method utilizes the commercially available precursor 1-(3,5-difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9). It employs a Williamson ether synthesis under mild conditions to prevent defluorination.
Reaction Scheme: Ph-OH + MeI + K2CO3 → Ph-OMe + KI + CO2 + H2O
Protocol:
-
Charge: In a dry round-bottom flask, dissolve 1.0 eq of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone in anhydrous Acetone (0.5 M concentration).
-
Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (
). -
Alkylation: Add 1.2 eq of Methyl Iodide (MeI) dropwise at room temperature.
-
Safety Note: MeI is a suspected carcinogen. Use a fume hood.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower Rf and may show ferric chloride activity (purple spot) if unreacted.
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
, KI). -
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Route B: Friedel-Crafts Acylation (Alternative)
Direct acetylation of 2,4-difluoroanisole. This route relies on the ortho-directing power of the methoxy group overcoming the meta-directing effect of the acetyl group, but regioselectivity must be monitored.
Protocol Summary:
-
Substrate: 2,4-Difluoroanisole.
-
Reagent: Acetyl Chloride (1.1 eq) /
(1.2 eq). -
Solvent: Dichloromethane (DCM), 0°C to RT.
-
Risk: May produce minor amounts of the 5-acetyl isomer. Route A is preferred for purity.
Workflow Visualization
The following diagram illustrates the decision logic for synthesis and purification.
Caption: Synthetic workflow for the methylation of the 2-hydroxy precursor to yield the target 2-methoxy acetophenone.
Analytical Characterization
Validating the structure requires distinguishing the target from potential isomers. The NMR shifts are distinctive due to the shielding/deshielding effects of the fluorine atoms and the methoxy group.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Coupling Logic |
| Ar-H (C4) | ~6.90 – 7.00 ppm | dddd (Multiplet) | 1H | Coupled to F3, F5, and H6. |
| Ar-H (C6) | ~7.10 – 7.20 ppm | dd (Doublet of doublets) | 1H | Deshielded by Carbonyl; coupled to F5. |
| -OCH₃ (C2) | ~3.95 ppm | Singlet (d) | 3H | May show small coupling to F3 (J~1-2 Hz). |
| -COCH₃ | ~2.60 ppm | Singlet | 3H | Characteristic acetophenone methyl.[2] |
Differentiation Strategy:
-
Target (2-OMe): The methoxy signal (~3.95 ppm) is ortho to the carbonyl, often shifting it slightly downfield compared to the para isomer.
-
Isomer (4-OMe): The symmetry of the 1-(3,5-difluoro-4-methoxyphenyl)ethanone molecule results in a simplified aromatic region (often a doublet or multiplet integrating for 2 protons that are chemically equivalent if rotation is fast). The target molecule (2-OMe) lacks this symmetry , producing two distinct aromatic signals.
QC Decision Tree
Caption: Analytical logic to distinguish the target 2-methoxy isomer from the symmetric 4-methoxy impurity.
Handling & Safety Information
As a fluorinated organic intermediate, standard laboratory safety practices apply. However, specific precautions are necessary due to the reagents used in its synthesis.[1]
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Reagent Hazards:
-
Methyl Iodide (MeI): Volatile, neurotoxic, and a suspected carcinogen. Must be handled in a certified fume hood with double-gloving (Nitrile/Laminate).
-
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent moisture absorption or oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 303043-97-2. Retrieved from [Link]
-
Ma, H. et al. (2011). Crystal structure of 1-[2-(3,5-difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E. Retrieved from [Link](Cited for Williamson Ether Synthesis conditions on similar scaffolds).
